oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-2-amine
Overview
Description
Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-2-amine is a compound that combines the properties of oxalic acid and an amine derivative. . The amine component, N-[2-(2-phenoxyethoxy)ethyl]butan-2-amine, is a more complex organic molecule featuring both ether and amine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-2-amine typically involves multiple steps:
Preparation of Oxalic Acid: Oxalic acid can be synthesized through the oxidation of carbohydrates or by heating sodium formate in the presence of a catalyst.
Synthesis of N-[2-(2-phenoxyethoxy)ethyl]butan-2-amine: This involves the reaction of 2-(2-phenoxyethoxy)ethanol with butan-2-amine under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of oxalic acid often involves the oxidation of carbohydrates using nitric acid or air in the presence of vanadium pentoxide as a catalyst . The production of N-[2-(2-phenoxyethoxy)ethyl]butan-2-amine on an industrial scale would likely involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxalic acid can undergo oxidation to produce carbon dioxide and water.
Reduction: The amine component can be reduced to form secondary or tertiary amines.
Substitution: Both oxalic acid and the amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation of Oxalic Acid: Produces carbon dioxide and water.
Reduction of Amines: Produces secondary or tertiary amines.
Substitution Reactions: Can produce a variety of substituted products depending on the reactants used.
Scientific Research Applications
Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-2-amine involves its interaction with various molecular targets and pathways:
Oxalic Acid: Acts as a chelating agent, binding to metal ions and affecting their availability in biological systems.
Amine Component: Interacts with receptors and enzymes, potentially affecting neurotransmission and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.
Disodium Oxalate: A salt of oxalic acid used in various industrial applications.
Calcium Oxalate: A naturally occurring compound found in plants and animals.
Uniqueness
Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-2-amine is unique due to its combination of oxalic acid and amine functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-3-13(2)15-9-10-16-11-12-17-14-7-5-4-6-8-14;3-1(4)2(5)6/h4-8,13,15H,3,9-12H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNPKJFGQAMYRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOCCOC1=CC=CC=C1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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